N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide
Overview
Description
N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H9FN2O4 It is characterized by the presence of a fluoro, methoxy, and nitro group attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide typically involves the nitration of a fluoro-methoxy substituted benzene derivative, followed by acylation. The general synthetic route can be summarized as follows:
Nitration: The starting material, 5-fluoro-4-methoxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Acylation: The nitrated product is then subjected to acylation using acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Reduction: N-(5-Amino-4-methoxy-2-nitrophenyl)acetamide.
Substitution: this compound derivatives with substituted groups.
Oxidation: N-(5-Fluoro-4-hydroxy-2-nitrophenyl)acetamide.
Scientific Research Applications
Chemistry: N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: this compound and its derivatives are investigated for their potential therapeutic effects. They are explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups contribute to the compound’s binding affinity to target proteins, influencing their activity. The acetamide group enhances the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
- N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide
- N-(5-Fluoro-4-hydroxy-2-nitrophenyl)acetamide
- N-(5-Amino-4-methoxy-2-nitrophenyl)acetamide
Comparison: N-(5-Fluoro-4-methoxy-2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups. The presence of the fluoro group at the 5-position and the methoxy group at the 4-position, along with the nitro group at the 2-position, imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N-(5-fluoro-4-methoxy-2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJPRWKLPNLION-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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